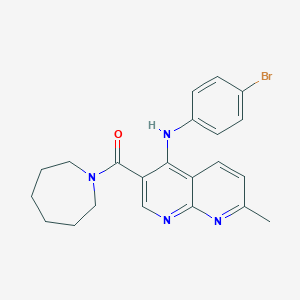

3-(azepane-1-carbonyl)-N-(4-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

3-(Azepane-1-carbonyl)-N-(4-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic naphthyridine derivative characterized by three key structural features:

- 4-Bromophenyl substituent on the amine at position 4, contributing steric bulk and electron-withdrawing properties.

- Methyl group at position 7, enhancing lipophilicity and metabolic stability.

Naphthyridines are heterocyclic compounds with established roles in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

azepan-1-yl-[4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN4O/c1-15-6-11-18-20(26-17-9-7-16(23)8-10-17)19(14-24-21(18)25-15)22(28)27-12-4-2-3-5-13-27/h6-11,14H,2-5,12-13H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEJCHUBUIHITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and an amine.

Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate starting materials, such as amino alcohols or diamines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

¹ Molecular formula inferred from structural similarity to L968-0275 ().

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-bromophenyl group in the main compound increases molecular weight (468.37 g/mol) compared to L968-0275 (408.47 g/mol), which has a lighter 5-fluoro-2-methylphenyl group. Compounds with trifluoromethyl groups (e.g., 3e–3g) exhibit higher melting points (139–221°C) compared to azepane-containing analogs, suggesting greater crystallinity due to the electron-withdrawing CF3 group .

Synthetic Yields :

- Microwave-assisted synthesis () achieves high yields (80–90%) for trifluoromethyl derivatives, whereas the main compound’s synthesis route and yield are unspecified. The low yield (12%) of compound 3i () highlights challenges in synthesizing branched alkyl substituents.

Functional Group Diversity :

- The azepane-1-carbonyl group in the main compound and L968-0275 introduces a seven-membered ring, which may improve target binding through conformational adaptability. In contrast, trifluoromethyl groups in derivatives enhance metabolic stability and electronegativity .

Pharmacological Implications (Inferred)

- Electron-Withdrawing Groups : The 4-bromophenyl group may enhance binding to hydrophobic pockets in target proteins compared to electron-donating groups (e.g., 4-methoxyphenyl in 3f) .

- Fluorine vs. Bromine : L968-0275’s 5-fluoro-2-methylphenyl group balances lipophilicity and solubility, whereas bromine in the main compound could prolong half-life due to slower metabolic degradation .

Biological Activity

3-(azepane-1-carbonyl)-N-(4-bromophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the naphthyridine family. Its unique structure, featuring an azepane ring and a bromophenyl substituent, suggests potential biological activities that merit detailed exploration. This article compiles the synthesis, biological mechanisms, and relevant studies pertaining to this compound.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C22H23BrN4O. The presence of the azepane ring and the bromophenyl group contributes to its distinctive chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H23BrN4O |

| Molecular Weight | 423.35 g/mol |

| CAS Number | 1251617-01-2 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Naphthyridine Core : This can be achieved through condensation reactions involving 2-aminopyridine and suitable aldehydes or ketones.

- Introduction of the Bromophenyl Group : A nucleophilic substitution reaction using a brominated aromatic compound and an amine is employed.

- Formation of the Azepane Ring : Cyclization reactions involving amino alcohols or diamines lead to the azepane structure.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways, although specific targets have yet to be fully elucidated.

Biological Activity

Research indicates that compounds similar to this naphthyridine derivative exhibit various biological activities, including:

Anticancer Activity : Naphthyridine derivatives have been studied for their potential anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Aromatase Inhibition : Some studies suggest that naphthyridine derivatives can act as aromatase inhibitors, which are crucial in managing hormone-dependent cancers such as breast cancer. The bromophenyl moiety may enhance this activity by increasing lipophilicity and receptor binding affinity.

Case Studies

- Aromatase Inhibition Study : A series of naphthyridine derivatives were tested for their ability to inhibit aromatase activity in vitro. The results indicated that certain structural modifications significantly enhanced inhibitory potency compared to standard inhibitors like YM511 .

- Cell Proliferation Assays : In vitro assays evaluating the effects of naphthyridine derivatives on various cancer cell lines demonstrated dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.